molecular formula C14H12F3NO B14186536 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine CAS No. 927408-13-7

5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine

Cat. No.: B14186536
CAS No.: 927408-13-7
M. Wt: 267.25 g/mol
InChI Key: HKTATRZNXBGCMX-UHFFFAOYSA-N
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Description

5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from readily available precursors.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or THF at elevated temperatures.

    Electrophilic Aromatic Substitution: The methoxy group can be introduced using methanol and a strong acid catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Methoxybenzene: A compound with a methoxy group attached to a benzene ring.

    Biphenyl: The parent compound without any substituents.

Uniqueness

5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is unique due to the combination of the methoxy and trifluoromethyl groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

927408-13-7

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

3-methoxy-5-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3NO/c1-19-13-7-10(6-12(18)8-13)9-2-4-11(5-3-9)14(15,16)17/h2-8H,18H2,1H3

InChI Key

HKTATRZNXBGCMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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